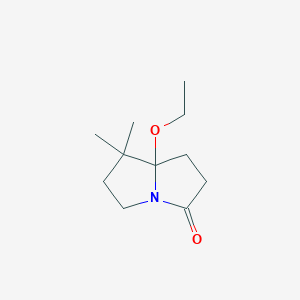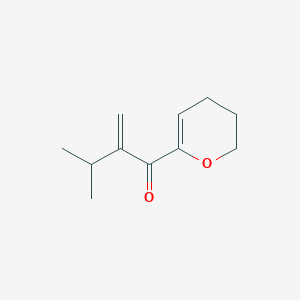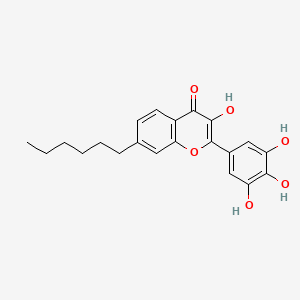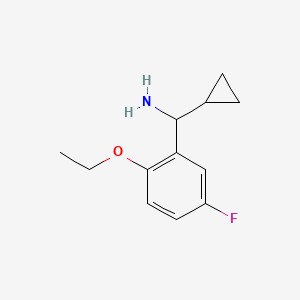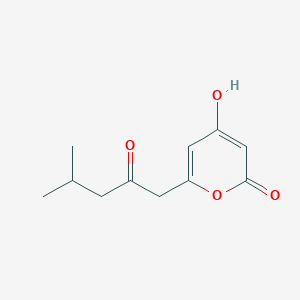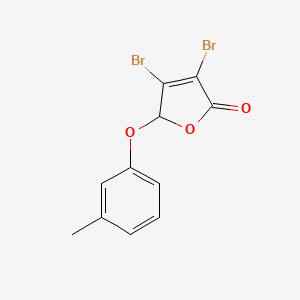
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of two bromine atoms and a 3-methylphenoxy group attached to the furanone ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- typically involves the bromination of a furanone precursor. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, resulting in good to excellent yields of the dibrominated product.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been reported as an efficient brominating reagent for various substrates, offering mild conditions, low cost, and short reaction times . This method can be adapted for large-scale production of 2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)-.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction can produce debrominated furanones.
科学的研究の応用
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- involves its interaction with specific molecular targets. The bromine atoms and the 3-methylphenoxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- **2(5H)-Furanone, 3,4-dibromo-5-(4-methylphenoxy)-
- **2(5H)-Furanone, 3,4-dibromo-5-(2-methylphenoxy)-
- **2(5H)-Furanone, 3,4-dibromo-5-(phenoxy)-
Uniqueness
2(5H)-Furanone, 3,4-dibromo-5-(3-methylphenoxy)- is unique due to the specific positioning of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
647832-05-1 |
|---|---|
分子式 |
C11H8Br2O3 |
分子量 |
347.99 g/mol |
IUPAC名 |
3,4-dibromo-2-(3-methylphenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Br2O3/c1-6-3-2-4-7(5-6)15-11-9(13)8(12)10(14)16-11/h2-5,11H,1H3 |
InChIキー |
WADNYRZCQMAIMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2C(=C(C(=O)O2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)

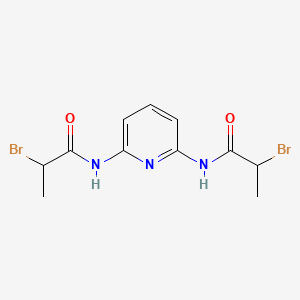
![2-[(E)-Ethylideneamino]benzene-1,4-diol](/img/structure/B12587393.png)
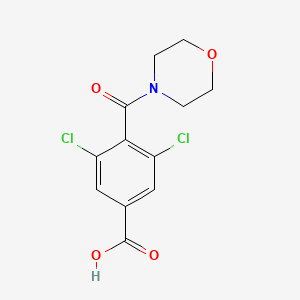
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)
